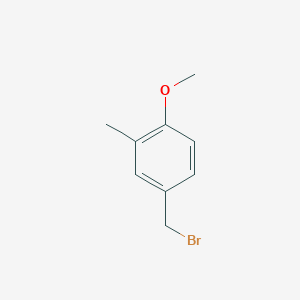

4-(Bromomethyl)-1-methoxy-2-methylbenzene

Description

Significance of Benzylic Halides as Versatile Synthetic Intermediates in Organic Chemistry

The utility of benzylic halides stems from the lability of the carbon-halogen bond. The proximity of the aromatic ring allows for the stabilization of a carbocation intermediate through resonance, facilitating nucleophilic substitution reactions. This inherent reactivity makes benzylic halides excellent precursors for a wide array of functional group transformations. They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. Their ability to readily undergo reactions such as Williamson ether synthesis, ester formation, and the introduction of nitrogen-containing moieties underscores their importance as versatile synthetic intermediates.

Overview of the Role of Methoxy- and Methyl-Substituted Benzene (B151609) Derivatives in Chemical Synthesis

The presence of methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on a benzene ring significantly influences its chemical properties. Both are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The methoxy group, in particular, is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methyl group, while a weaker activator, also exhibits ortho, para-directing effects.

In the context of benzylic halides, these substituents can modulate the reactivity of the benzylic carbon. The electron-donating nature of methoxy and methyl groups can further stabilize the benzylic carbocation, enhancing the rate of S"N"1 reactions. Furthermore, these groups can influence the regioselectivity of reactions on the aromatic ring, providing a powerful tool for the synthesis of highly substituted and complex aromatic compounds.

Specific Research Focus on 4-(Bromomethyl)-1-methoxy-2-methylbenzene

The compound this compound has garnered specific research interest due to its unique combination of a reactive benzylic bromide and the directing effects of the methoxy and methyl substituents. This trifunctional arrangement makes it a valuable intermediate for the synthesis of a variety of target molecules.

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 122488-89-5 |

Synthesis and Reactivity

Research has shown that this compound can be synthesized via the radical bromination of 4-methoxy-1,2-dimethylbenzene. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. Studies have indicated that this reaction can sometimes lead to a mixture of products, including the dibrominated species 1-(dibromomethyl)-4-methoxy-2-methylbenzene. nih.gov

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, allowing for the facile introduction of various nucleophiles at the benzylic position. This reactivity has been harnessed in multi-step syntheses of more complex molecules. For instance, its structural motif is found within intermediates used in the synthesis of certain pharmaceutical compounds, as suggested by its appearance in various patents.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data |

| GC-MS |

| IR Spectra |

The strategic placement of the methoxy and methyl groups on the benzene ring, combined with the reactive benzylic bromide, makes this compound a valuable and versatile tool for organic chemists in the construction of complex aromatic compounds.

An in-depth examination of the synthetic routes to this compound reveals a focus on regioselective benzylic bromination and halogen exchange reactions. These methodologies are critical for the efficient and targeted synthesis of this specific aromatic compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAPVXVRGYPASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565410 | |

| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122488-89-5 | |

| Record name | 4-(Bromomethyl)-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromomethyl 1 Methoxy 2 Methylbenzene

Electrophilic Reactivity of the Benzylic Bromide Moiety

The carbon atom of the bromomethyl group in 4-(bromomethyl)-1-methoxy-2-methylbenzene serves as a key electrophilic center. The carbon-bromine bond is polarized due to the higher electronegativity of bromine, inducing a partial positive charge on the benzylic carbon. This inherent electrophilicity is significantly enhanced by the structural arrangement of the molecule.

The benzene (B151609) ring stabilizes a developing positive charge at the benzylic position through resonance. This stabilization is a hallmark of benzylic systems and is a primary reason for their heightened reactivity compared to simple alkyl halides. chemistrysteps.com In this specific molecule, the presence of an electron-donating methoxy (B1213986) group in the para position and a methyl group in the ortho position further amplifies this effect. These groups donate electron density to the aromatic ring, which in turn can more effectively stabilize a positive charge on the benzylic carbon through resonance and inductive effects. This enhanced stabilization facilitates the formation of a benzylic carbocation intermediate, a key feature of SN1-type reaction mechanisms. nih.gov Consequently, the benzylic carbon is highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

As a primary benzylic halide, this compound is capable of undergoing nucleophilic substitution through both SN1 (unimolecular) and SN2 (bimolecular) pathways. The operative mechanism is largely dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway : Favored by weakly basic, poor nucleophiles (e.g., water, alcohols) in polar protic solvents. The electron-donating substituents on the benzene ring stabilize the intermediate benzylic carbocation, making this pathway particularly viable for this substrate. nih.gov

SN2 Pathway : Favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMSO, acetone). This pathway involves a backside attack by the nucleophile, leading to a concerted displacement of the bromide ion. masterorganicchemistry.com

The installation of a bromine atom at the benzylic position provides a versatile leaving group, enabling the synthesis of numerous derivatives through substitution reactions. masterorganicchemistry.com

The reaction of this compound with various nitrogen-based nucleophiles provides a direct route to the corresponding benzylamine derivatives. These reactions are fundamental in the synthesis of more complex molecules. For example, reaction with ammonia yields the primary amine, while primary or secondary amines yield secondary and tertiary amines, respectively.

| Nucleophile | Reagent Example | Product Class |

| Ammonia | NH₃ | Primary Benzylamine |

| Primary Amine | R-NH₂ | Secondary Benzylamine |

| Secondary Amine | R₂-NH | Tertiary Benzylamine |

| Azide Ion | Sodium Azide (NaN₃) | Benzyl (B1604629) Azide |

The resulting benzyl azide can be subsequently reduced to the primary benzylamine.

Sulfur nucleophiles, particularly thiolate anions (RS⁻), are highly effective for SN2 reactions due to their strong nucleophilicity and low basicity. The reaction of this compound with thiols or their salts readily produces the corresponding benzyl thioethers (sulfides).

| Nucleophile | Reagent Example | Product Class |

| Thiolate | Sodium Thiophenoxide (PhSNa) | Benzyl Phenyl Sulfide |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Benzyl Thiol |

| Thiourea | Thiourea ((NH₂)₂CS) | S-Benzylisothiouronium salt |

The S-benzylisothiouronium salt can be hydrolyzed to yield the corresponding benzyl thiol.

Oxygen nucleophiles, such as alkoxides and carboxylates, react with this compound to form ethers and esters, respectively. These reactions are typically performed under basic conditions to generate the anionic nucleophile.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl Alcohol |

| Alkoxide | Sodium Methoxide (NaOMe) | Benzyl Methyl Ether |

| Carboxylate | Sodium Acetate (CH₃COONa) | Benzyl Acetate Ester |

The nucleophilic substitution reactions of this compound are a cornerstone for the synthesis of a diverse array of substituted benzene derivatives. The bromomethyl group serves as a versatile synthetic handle, allowing for the introduction of various functional groups at the benzylic position. This versatility is summarized in the table below, showcasing the transformation of the parent compound into different chemical classes.

| Nucleophile Type | Functional Group Introduced | Product Derivative |

| Nitrogen | -NH₂, -NHR, -NR₂ | Benzylamines |

| Sulfur | -SH, -SR | Benzyl Thiols and Thioethers |

| Oxygen | -OH, -OR, -OOCR | Benzyl Alcohols, Ethers, and Esters |

| Carbon | -CN | Benzyl Nitriles |

Cross-Coupling Reactions Involving the Bromomethyl Group

Beyond traditional nucleophilic substitution, the bromomethyl group can participate in transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of carbon-carbon bonds, significantly expanding the molecular complexity that can be achieved. Palladium-catalyzed reactions are particularly prominent in this area.

For instance, benzylic bromides can undergo sp–sp³ cross-coupling with organometallic reagents. A notable example is the coupling with lithium acetylides, which proceeds efficiently at room temperature in the presence of a palladium catalyst. rsc.org This reaction allows for the direct attachment of an alkyne group to the benzylic position. While the exact substrate this compound is not specified, closely related structures with methoxy and methyl substituents on the ring have been shown to be effective in these transformations, indicating the applicability of this methodology. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira-type | Terminal Alkyne | Pd(0) / Cu(I) | Propargylarene |

| Suzuki Coupling | Organoboron Reagent | Pd(0) catalyst | Diaryl- or Alkyl-aryl Methane |

| Negishi Coupling | Organozinc Reagent | Pd(0) or Ni(0) catalyst | Diaryl- or Alkyl-aryl Methane |

| Acetylide Coupling | Lithium Acetylide | Pd(0) catalyst | Propargylarene rsc.org |

These reactions demonstrate the utility of this compound as a building block in advanced organic synthesis, enabling the construction of complex carbon skeletons under mild conditions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For a substrate like this compound, the primary site of reactivity would be the C(sp³)-Br bond of the bromomethyl group.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound. While classically employed for C(sp²)-C(sp²) bond formation, advancements have enabled the use of benzylic halides. It is conceivable that this compound could react with various aryl or vinyl boronic acids or their esters in the presence of a suitable palladium catalyst and a base. The expected product would be a diarylmethane or an allylbenzene derivative, respectively. A hypothetical reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst System (Hypothetical) | Product |

| This compound | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 4-(Arylmethyl)-1-methoxy-2-methylbenzene |

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, its application with benzylic halides is less common but mechanistically plausible. The reaction would likely require a palladium catalyst, a copper(I) co-catalyst, and an amine base. The product would be a propargylbenzene derivative.

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals such as nickel, rhodium, and iron could potentially catalyze reactions involving this compound.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are known to be effective for cross-coupling reactions of C(sp³)-halides, often offering complementary reactivity to palladium. It is plausible that nickel-based catalytic systems could be employed for Suzuki-type or other cross-coupling reactions of this compound with various organometallic reagents.

Rhodium and Iron-Catalyzed Reactions: Rhodium and iron catalysts are often utilized in C-H activation and other coupling reactions. While direct applications with this specific substrate are not documented, the presence of multiple C-H bonds on the aromatic ring and the reactive benzylic bromide could offer handles for such transformations under appropriate catalytic conditions.

C-H Functionalization Applications

C-H functionalization represents a modern and efficient approach to the modification of organic molecules. For this compound, the aromatic C-H bonds are potential sites for functionalization. The methoxy and methyl groups on the benzene ring would direct incoming electrophiles or other reactive species to specific positions (ortho and para to the activating groups). However, the reactivity of the bromomethyl group might interfere with or need to be protected during such transformations. No specific studies on the use of this compound in C-H functionalization have been found.

Transformations of Peripheral Functional Groups

Oxidation Reactions of the Methoxy Group to Carbonyl Compounds

The oxidation of a methoxy group on an aromatic ring to a carbonyl compound (such as a quinone) is a challenging transformation that typically requires harsh oxidizing agents and may not be selective. More commonly, the methoxy group is cleaved to a phenol, which can then be oxidized. Reagents like ceric ammonium nitrate (CAN) or other strong oxidants could potentially effect such a transformation, though the selectivity and yield would be highly dependent on the reaction conditions and the stability of the bromomethyl group under these conditions.

Reduction of the Bromomethyl Group to a Methyl Group

The reduction of the bromomethyl group to a methyl group is a feasible transformation. This could be achieved through various methods, including:

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation).

Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent could reduce the benzylic bromide.

Radical Reduction: Using a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) and AIBN.

A hypothetical reaction for the reduction is as follows:

| Reactant | Reagent | Solvent | Product |

| This compound | H₂, Pd/C | Ethanol | 1-Methoxy-2,4-dimethylbenzene |

Photoredox-Catalyzed Reaction Mechanisms and Pathways

Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. Benzylic bromides are excellent precursors for radical generation under photoredox conditions. Upon single-electron reduction by an excited photocatalyst, this compound would be expected to fragment into a bromide anion and a 4-methoxy-2-methylbenzyl radical. This radical intermediate could then participate in various reactions, such as:

Coupling with a radical acceptor: For example, reacting with an electron-deficient olefin in a Giese-type addition.

Atom Transfer Radical Addition (ATRA): Adding across a double or triple bond.

Dual Catalysis: Intercepting a second catalytic cycle, for instance, with a nickel catalyst for cross-coupling reactions.

The specific mechanistic pathway would depend on the choice of photocatalyst, solvent, and other reactants present in the system.

Steric and Electronic Effects of Methoxy and Methyl Substituents on Reactivity

Electronic Effects:

The electronic character of the substituents significantly impacts the reactivity of the benzylic C-Br bond. Both the methoxy and methyl groups are electron-donating, but they operate through different mechanisms.

Methoxy Group (-OCH₃): Located at the para-position, the methoxy group exerts a strong +R (resonance) effect and a weaker -I (inductive) effect. The resonance effect, involving the donation of a lone pair of electrons from the oxygen atom to the benzene ring, is dominant. This delocalization of electron density is particularly effective at stabilizing a positive charge at the benzylic position. In the context of an Sₙ1 reaction, the methoxy group provides substantial resonance stabilization to the intermediate benzyl carbocation, thereby accelerating the rate of C-Br bond cleavage. Studies on the solvolysis of substituted benzyl halides consistently show that a para-methoxy group leads to a dramatic increase in the reaction rate compared to unsubstituted benzyl halide. researchgate.net

Methyl Group (-CH₃): Positioned ortho to the bromomethyl group, the methyl substituent exerts a +I (inductive) effect and a hyperconjugative effect. Both effects are electron-donating, further enriching the electron density of the aromatic ring and stabilizing any developing positive charge at the benzylic carbon.

The cumulative electronic effect of a para-methoxy and an ortho-methyl group makes the benzylic carbon of this compound highly activated towards reactions that proceed through a carbocation intermediate (Sₙ1 pathway). The significant stabilization of the carbocation lowers the activation energy for its formation, making it a favored mechanistic route, especially in polar protic solvents.

Steric Effects:

The primary steric influence in this compound arises from the methyl group at the ortho-position. In nucleophilic substitution reactions, steric hindrance can play a decisive role.

For an Sₙ2 reaction: This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. The presence of the ortho-methyl group can sterically hinder the approach of the nucleophile to the benzylic carbon. This steric impediment would be expected to decrease the rate of an Sₙ2 reaction compared to a less hindered analogue like 4-methoxybenzyl bromide.

For an Sₙ1 reaction: Since the rate-determining step is the unimolecular dissociation of the leaving group to form a planar carbocation, steric hindrance from the ortho-substituent is less impactful on the reaction rate.

Given the powerful electronic stabilization afforded by the methoxy and methyl groups, it is highly probable that this compound will favor an Sₙ1 mechanism over an Sₙ2 mechanism in most nucleophilic substitution scenarios. The electronic effects that strongly promote the Sₙ1 pathway likely outweigh the steric hindrance that would disfavor an Sₙ2 pathway.

The following table provides illustrative relative solvolysis rates for various substituted benzyl bromides, demonstrating the impact of electron-donating substituents.

| Compound | Substituent(s) | Relative Rate (k/k₀) |

|---|---|---|

| 4-Methoxybenzyl bromide | 4-OCH₃ | ~2500 |

| 4-Methylbenzyl bromide | 4-CH₃ | ~20 |

| Benzyl bromide | -H | 1 |

| 4-Nitrobenzyl bromide | 4-NO₂ | ~0.0003 |

As shown in Table 2, electron-donating groups significantly accelerate the rate of solvolysis, a reaction that typically proceeds via an Sₙ1 mechanism for reactive substrates. The combined activating effects of the 4-methoxy and 2-methyl groups in this compound would be expected to result in a very high rate of solvolysis and a strong preference for reactions involving carbocation intermediates.

Computational Chemistry in Understanding Reactivity and Mechanisms of 4 Bromomethyl 1 Methoxy 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of molecules like 4-(Bromomethyl)-1-methoxy-2-methylbenzene.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high precision. The presence of the methoxy (B1213986) and bromomethyl groups introduces the possibility of different conformations, primarily related to the orientation of these substituents with respect to the benzene (B151609) ring.

DFT calculations can explore the potential energy surface of the molecule to identify the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers provide insights into their population at a given temperature. For instance, the orientation of the C-Br bond relative to the plane of the benzene ring is crucial for its reactivity in nucleophilic substitution reactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter | Value |

|---|---|

| C-Br Bond Length (Å) | 1.95 |

| C-O (methoxy) Bond Length (Å) | 1.36 |

| C-C (aromatic) Bond Length (Å) | 1.39 - 1.41 |

| C-C-Br Bond Angle (°) | 112.5 |

Note: These are representative values and the actual computed values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comyoutube.comwikipedia.org For this compound, the HOMO is typically associated with the electron-rich aromatic ring, influenced by the electron-donating methoxy and methyl groups. The LUMO, on the other hand, is generally localized on the antibonding σ* orbital of the C-Br bond, making the benzylic carbon the primary electrophilic site.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations can provide precise energies and visualizations of these frontier orbitals. The distribution of the LUMO on the benzylic carbon and the bromine atom highlights the susceptibility of the C-Br bond to nucleophilic attack. taylorandfrancis.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (DFT B3LYP/6-31G)*

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -0.25 |

Note: These are representative values and the actual computed values may vary depending on the level of theory and basis set used.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

For reactions involving this compound, such as nucleophilic substitution (SN1 and SN2), DFT calculations can be used to locate the transition state (TS) structures. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in the vibrational analysis.

The energy difference between the reactants and the transition state is the activation barrier (ΔG‡), which is a critical determinant of the reaction rate. By calculating the activation barriers for competing reaction pathways, one can predict which mechanism is more favorable. For instance, in a nucleophilic substitution reaction, DFT can help determine whether the reaction proceeds through a concerted SN2 mechanism or a stepwise SN1 mechanism involving a carbocation intermediate. The electron-donating nature of the methoxy and methyl groups would be expected to stabilize a potential benzylic carbocation, potentially favoring an SN1 pathway under certain conditions. researchgate.net

Table 3: Hypothetical Activation Barriers for Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Reaction Pathway | Activation Barrier (ΔG‡, kcal/mol) |

|---|---|

| SN2 | 20.5 |

Note: These are representative values and the actual computed values may vary depending on the solvent and the specific nucleophile.

Reactions are rarely carried out in the gas phase; the solvent can have a profound impact on reaction energetics and mechanisms. nih.govsciforum.netresearchgate.net Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions.

For the reactions of this compound, polar solvents are likely to stabilize charged species, such as the transition state in an SN2 reaction or the carbocation intermediate in an SN1 reaction. nih.gov This stabilization can significantly lower the activation barriers and potentially alter the preferred reaction pathway compared to the gas phase. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanical methods like DFT are excellent for studying the electronic structure and energetics of a single molecule or a small molecular system, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of larger systems over time. MD simulations treat atoms as classical particles and use force fields to describe the interactions between them. nih.govrsc.org

For this compound, MD simulations can be employed to study its behavior in a solvent box, providing insights into its solvation structure and how it interacts with surrounding solvent molecules. rsc.orgnih.gov This can be particularly useful for understanding how the solvent shell around the molecule influences its reactivity. For instance, MD simulations can reveal the preferential orientation of solvent molecules around the reactive bromomethyl group, which can impact the accessibility of a nucleophile. nih.gov Furthermore, MD simulations can be used to explore the conformational landscape of the molecule in solution, providing a more realistic picture of its dynamic nature than static quantum chemical calculations alone. aip.orgchemrxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For analogues of this compound, QSRR models can provide valuable insights into how modifications to the molecular structure influence the rate and mechanism of their chemical reactions, particularly nucleophilic substitution at the benzylic carbon. These studies are instrumental in predicting the reactivity of novel analogues and in understanding the underlying electronic and steric factors that govern their chemical behavior.

The reactivity of benzyl (B1604629) bromides is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density at the benzylic carbon, thereby affecting the stability of carbocation intermediates in S(_N)1 reactions or the transition state in S(_N)2 reactions.

A foundational approach in QSRR for aromatic compounds is the use of the Hammett equation. This linear free-energy relationship correlates the reaction rate constants (k) of substituted aromatic compounds with the electronic properties of the substituents, as quantified by the Hammett substituent constant (σ). The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ (rho) is the reaction constant that indicates the sensitivity of the reaction to substituent effects, and σ is the substituent constant that depends on the nature and position (meta or para) of the substituent.

For the solvolysis of substituted benzyl bromides, a reaction that often proceeds through an S(_N)1 or a borderline S(_N)1/S(_N)2 mechanism, a curved Hammett plot is frequently observed. This nonlinearity suggests a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituent is varied. For analogues of this compound, substituents that are strong electron-donors can stabilize the benzylic carbocation, favoring an S(_N)1 pathway. Conversely, electron-withdrawing substituents can destabilize the carbocation, making an S(_N)2 mechanism more favorable.

The following interactive table illustrates the relationship between Hammett substituent constants (σ) and the relative solvolysis rates for a series of hypothetical para-substituted benzyl bromide analogues.

| Substituent (X) | Hammett Constant (σ_p) | Relative Solvolysis Rate (k_rel) |

| -OCH₃ | -0.27 | 150 |

| -CH₃ | -0.17 | 35 |

| -H | 0.00 | 1 |

| -Cl | 0.23 | 0.15 |

| -NO₂ | 0.78 | 0.001 |

In addition to empirical parameters like Hammett constants, modern QSRR studies increasingly rely on molecular descriptors derived from quantum chemical calculations. These descriptors provide a more detailed and fundamental understanding of the electronic and steric properties of molecules. For analogues of this compound, key quantum chemical descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. In the context of nucleophilic substitution, the HOMO-LUMO gap can be correlated with reactivity; a smaller gap often suggests higher reactivity.

Partial Atomic Charges: The calculated charge on the benzylic carbon can indicate its electrophilicity and susceptibility to nucleophilic attack.

Steric Parameters: Descriptors such as molecular volume or surface area can quantify the steric hindrance around the reaction center, which is particularly important in S(_N)2 reactions.

Research on the nucleophilic substitution reactions of benzyl bromide with various nucleophiles has shown a correlation between the HOMO-LUMO gap of the nucleophile and the reaction rate niscpr.res.in. A smaller HOMO-LUMO gap in the nucleophile generally leads to a higher reaction rate, indicating that the reactivity is orbitally controlled niscpr.res.inniscpr.res.in.

The following interactive table presents a hypothetical QSRR study for a series of this compound analogues with varying substituents at the 5-position, showcasing the correlation between calculated molecular descriptors and observed reaction rates for a generic nucleophilic substitution reaction.

| Substituent (at position 5) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Charge on Benzylic C | Log(k_obs) |

| -NH₂ | -5.10 | -0.25 | 4.85 | +0.18 | 2.5 |

| -OH | -5.35 | -0.30 | 5.05 | +0.19 | 2.1 |

| -H | -5.60 | -0.40 | 5.20 | +0.20 | 1.5 |

| -F | -5.85 | -0.55 | 5.30 | +0.22 | 1.1 |

| -CN | -6.20 | -0.80 | 5.40 | +0.25 | 0.5 |

These QSRR studies, by integrating experimental reactivity data with computational chemistry, provide a powerful framework for understanding and predicting the chemical behavior of this compound and its analogues. The developed models can guide the synthesis of new derivatives with desired reactivity profiles for various applications.

Synthetic Applications of 4 Bromomethyl 1 Methoxy 2 Methylbenzene in Complex Molecule Synthesis

Utilization as a Key Alkylating Agent in Diverse Organic Syntheses

The primary role of 4-(bromomethyl)-1-methoxy-2-methylbenzene in organic synthesis is as an alkylating agent. The presence of the bromomethyl group (-CH₂Br) attached to the benzene (B151609) ring makes the benzylic carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its use in forming new carbon-carbon and carbon-heteroatom bonds.

In a typical Sₙ2 reaction, a nucleophile (Nu⁻) attacks the methylene (B1212753) carbon, displacing the bromide ion, which is a good leaving group. This general transformation is depicted below:

General Alkylation Reaction:

R-Nu⁻ + this compound → R-Nu-CH₂-(C₆H₃(OCH₃)(CH₃)) + Br⁻

This reactivity allows for the introduction of the 4-methoxy-2-methylbenzyl moiety into a wide range of molecules. Nucleophiles that can be effectively alkylated by this reagent include:

Oxygen nucleophiles: Alcohols and phenols to form ethers.

Nitrogen nucleophiles: Amines to form secondary or tertiary amines and amides.

Sulfur nucleophiles: Thiols to form thioethers.

Carbon nucleophiles: Enolates, organometallic reagents, and cyanides to form new C-C bonds.

The methoxy (B1213986) and methyl groups on the aromatic ring can influence the reactivity of the benzylic bromide through electronic and steric effects, providing a specific substitution pattern that can be desirable in targeted synthesis.

Intermediate in the Multistep Synthesis of Polysubstituted Aromatic Scaffolds

Multistep synthesis is a cornerstone of organic chemistry, enabling the construction of complex molecules from simpler starting materials. vapourtec.com The order of reactions is critical to ensure correct regiochemistry. libretexts.org this compound serves as an important intermediate in such synthetic sequences. Starting from this compound, the bromomethyl group can be transformed into a variety of other functional groups.

For instance, the bromide can be displaced to install a functional group that can then participate in subsequent reactions. Alternatively, the aromatic ring itself can be further functionalized. The existing methoxy and methyl groups are ortho, para-directing, guiding subsequent electrophilic aromatic substitution reactions, although the reactivity is influenced by all substituents present.

Table 1: Potential Functional Group Transformations

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

|---|---|---|---|

| -CH₂Br | NaCN | -CH₂CN (Nitrile) | Nucleophilic Substitution |

| -CH₂Br | PPh₃, then base | -CH₂PPh₃⁺ (Wittig Reagent) | Salt formation |

| -CH₂Br | Mg | -CH₂MgBr (Grignard Reagent) | Organometallic formation |

| -CH₂Br | NaN₃, then H₂/Pd | -CH₂NH₂ (Amine) | Azide substitution, then reduction |

| -CH₂Br | NaOH(aq) | -CH₂OH (Alcohol) | Hydrolysis |

These transformations demonstrate how this compound can be a pivotal intermediate, allowing for the elaboration of the molecular structure in a planned, step-by-step manner to create highly substituted aromatic products.

Building Block for the Creation of Pharmaceutical and Agrochemical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the assembly of molecular scaffolds from key building blocks. Structurally similar compounds, such as 1-(bromomethyl)-4-methoxybenzene, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ainbinno.com By extension, this compound is a valuable building block due to the 4-methoxy-2-methylbenzyl motif it can introduce. This structural unit is found in various biologically active molecules.

The utility of this compound lies in its ability to connect to other molecular fragments via the reactive bromomethyl handle. For example, it can be used to synthesize complex ethers, amines, and other derivatives that are precursors to larger, more complex target molecules in medicinal and agricultural chemistry. The specific substitution pattern on the aromatic ring can be crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of the final product.

Application in the Production of Fine Chemicals and Specialty Materials

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as fragrances, dyes, and electronic materials. The production of these chemicals often requires multi-step synthetic processes. mdpi.com this compound can serve as a precursor in these syntheses. Its ability to undergo clean and efficient alkylation reactions makes it suitable for introducing the substituted benzyl (B1604629) group into molecules designed for specific functions.

In the realm of specialty materials, this compound could be used to modify polymers or surfaces. For example, it could be grafted onto a polymer backbone to alter its properties, such as thermal stability, solubility, or optical characteristics. The aromatic nature of the compound contributes to rigidity and can be exploited in the design of materials with specific electronic or photophysical properties.

Integration into Combinatorial Synthesis and Chemical Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.gov These libraries are then screened for biological activity to identify new drug leads. The success of combinatorial synthesis relies on the use of reliable reactions and versatile building blocks.

This compound is well-suited for this purpose. It can be used as a foundational building block (scaffold) or as a reagent that introduces diversity. For instance, a core molecule with multiple reactive sites (e.g., hydroxyl or amino groups) could be alkylated with this compound and other substituted benzyl bromides to quickly generate a library of related ethers or amines. This parallel synthesis approach allows for the efficient exploration of the chemical space around a particular molecular scaffold. researchgate.net

Development of Novel Derivatives and Analogues for Structure-Reactivity Studies

Understanding how a molecule's structure affects its chemical reactivity is fundamental to organic chemistry. This compound and its synthesis provide a platform for such investigations.

Research on the radical bromination of 4-methoxy-1,2-dimethylbenzene using N-bromosuccinimide has shown that a mixture of products is formed. researchgate.net This includes the target compound, 1-(bromomethyl)-4-methoxy-2-methylbenzene, as well as 1-(dibromomethyl)-4-methoxy-2-methylbenzene and 1,2-bis(bromomethyl)-4-methoxybenzene.

Table 2: Products of Radical Bromination of 4-methoxy-1,2-dimethylbenzene

| Compound Name | Structure | Notes |

|---|---|---|

| 1-(Bromomethyl)-4-methoxy-2-methylbenzene | CH₃OC₆H₃(CH₃)(CH₂Br) | Mono-bromination on one of the methyl groups. |

| 1-(Dibromomethyl)-4-methoxy-2-methylbenzene | CH₃OC₆H₃(CH₃)(CHBr₂) | Di-bromination on one of the methyl groups. researchgate.net |

The formation of these different derivatives allows for the study of their comparative reactivities. For example, the rate of nucleophilic substitution at the benzylic carbon can be compared between the mono-bromo and di-bromo analogues. Such studies provide insight into the electronic and steric effects of the substituents on the stability of reaction intermediates and transition states.

Role in Polymer and Advanced Materials Preparation

The reactive nature of the bromomethyl group makes this compound a candidate for use in polymer chemistry and materials science. It can be utilized in several ways:

Monomer Synthesis: It can be used as a building block to synthesize more complex monomers before polymerization.

Polymer Functionalization: It can be used to modify existing polymers through post-polymerization modification. For example, reacting it with a polymer containing nucleophilic side chains (e.g., polyvinyl alcohol) would attach the 4-methoxy-2-methylbenzyl group to the polymer.

Initiator in Polymerization: Benzyl bromides can act as initiators for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers where the 4-methoxy-2-methylbenzyl group is located at one end of every polymer chain.

The incorporation of this aromatic moiety can enhance the thermal, mechanical, or optical properties of the resulting materials, making them suitable for advanced applications.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of benzyl (B1604629) bromides, often involving reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride (CCl₄), is now considered outdated due to environmental and safety concerns. organic-chemistry.orgmychemblog.com Future research is intensely focused on creating "greener" pathways for the synthesis of 4-(bromomethyl)-1-methoxy-2-methylbenzene that prioritize sustainability and atom economy.

A primary trend is the replacement of hazardous solvents. Research has demonstrated the viability of benzylic bromination in more environmentally benign media, including acetonitrile, diethyl carbonate, ionic liquids, and even water. organic-chemistry.orgmychemblog.com Solvent-free, or neat, reaction conditions, often activated by microwave irradiation or visible light, represent an even more sustainable approach by eliminating solvent waste entirely. mychemblog.comresearchgate.net

Another key area is the development of more atom-economical brominating systems. The classical Wohl-Ziegler bromination using NBS is not perfectly atom-economical. Emerging strategies focus on the in situ generation of molecular bromine (Br₂), the active brominating species. One promising method involves the oxidative bromination using a combination of a bromide source, such as hydrobromic acid (HBr) or potassium bromide (KBr), and a green oxidant like hydrogen peroxide (H₂O₂). This system generates Br₂ with water as the only byproduct, significantly improving the reaction's environmental footprint. rsc.org Catalytic systems that enable the recycling of the HBr byproduct by oxidizing it back to Br₂ can achieve an unprecedented atom economy, utilizing both bromine atoms from the initial Br₂ molecule. rsc.org

The following table summarizes greener alternatives to traditional benzylic bromination methods applicable to the synthesis of this compound.

| Feature | Traditional Method (Wohl-Ziegler) | Greener Alternative |

| Brominating Agent | N-Bromosuccinimide (NBS) | In situ generated Br₂ (e.g., from HBr/H₂O₂) |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Diethyl Carbonate, Water, or Solvent-Free |

| Activation | Chemical Radical Initiator (e.g., AIBN) | Visible Light (Photocatalysis), Microwave Irradiation |

| Atom Economy | Moderate (succinimide byproduct) | High (water is the main byproduct) |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity is crucial in the synthesis of this compound to avoid side reactions, such as bromination on the aromatic ring or di-bromination of the methyl group. Future research is geared towards the discovery and optimization of novel catalytic systems that can precisely control the reaction outcome.

Transition metal catalysis is a burgeoning field for selective C-H functionalization. Iron catalysis, in particular, has emerged as a cost-effective and environmentally friendly option. For instance, iron(II) bromide (FeBr₂) has been shown to catalyze the site-selective benzylic C-H bromination with high efficiency and excellent functional group tolerance, operating under mild conditions. mychemblog.combohrium.com Such systems work by activating the brominating agent (e.g., NBS) and facilitating a radical-based halogen atom transfer, which is highly specific to the benzylic position. mychemblog.com Other metal-based catalysts, including those based on vanadium and molybdenum, have also been explored for oxidative bromination, demonstrating good yields and selectivity for the benzylic bromide. rsc.org

Photoredox catalysis using visible light is another major trend. This approach utilizes photocatalysts, such as organic dyes (e.g., Eosin Y) or ruthenium and iridium complexes, which become powerful oxidants or reductants upon light absorption. almerja.netmasterorganicchemistry.com These catalysts can generate bromine radicals from a bromide source under exceptionally mild conditions, offering precise control over the reaction initiation and propagation. A key advantage is the ability to tune the catalyst's redox potential and light wavelength to favor benzylic bromination over competing electrophilic aromatic bromination, a common issue with electron-rich substrates like those containing a methoxy (B1213986) group. organic-chemistry.org

Organocatalysis also presents new opportunities. Lewis acidic organocatalysts, for example, have been shown to promote benzylic bromination. Zirconium(IV) chloride (ZrCl₄) can catalyze the reaction using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, proceeding efficiently at room temperature via a radical pathway that is selective for the benzylic position. researchgate.net The exploration of different Lewis and Brønsted acid catalysts can fine-tune the reaction pathway, as Brønsted acids tend to promote the undesired aromatic ring bromination instead. researchgate.net

Integration with Continuous Flow Chemistry for Scalable and Controlled Synthesis

The integration of synthetic routes into continuous flow systems is revolutionizing chemical manufacturing, offering significant advantages in safety, control, and scalability for the production of this compound. Benzylic bromination can be hazardous in traditional batch reactors due to the exothermic nature of the reaction and the use of reactive intermediates. nih.gov

Flow chemistry mitigates these risks by using microreactors or tube reactors where only small volumes of reactants are mixed at any given time. libretexts.orgwikipedia.org The high surface-area-to-volume ratio of these reactors allows for superior heat dissipation, preventing thermal runaways and enabling reactions to be performed under conditions that would be unsafe in a large batch vessel. organic-chemistry.orgwikipedia.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and more consistent product quality. dntb.gov.ua

Photochemical reactions are particularly well-suited for flow chemistry. In batch reactors, light penetration decreases significantly as the vessel size increases (the "photon penetration depth" problem), leading to inefficient and incomplete reactions. organic-chemistry.org In contrast, the narrow channels of a flow reactor ensure uniform irradiation of the entire reaction mixture, leading to highly efficient and rapid transformations. almerja.netdntb.gov.ua Studies have demonstrated that photochemical benzylic brominations can be performed in simple, transparent tubing (e.g., FEP) with residence times as short as 15 seconds, achieving complete conversion. rsc.orgalmerja.net

Furthermore, flow chemistry enables seamless scalability. Instead of redesigning large reactors, scaling up production is achieved by simply running the flow system for a longer duration or by "numbering-up" – running multiple reactors in parallel. bohrium.com This approach has been used to achieve multi-kilogram per hour production of benzyl bromides, demonstrating its industrial viability. bohrium.com The technology also allows for the integration of multiple steps, such as the in situ generation of bromine followed immediately by the photochemical bromination and a final quenching step, all within a single, continuous stream. almerja.net

The following table highlights the advantages of continuous flow synthesis for this reaction.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk of thermal runaway; larger inventory of hazardous materials. | Enhanced safety due to small reaction volumes and superior heat transfer. wikipedia.org |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, residence time, and stoichiometry. dntb.gov.ua |

| Efficiency | Often suffers from poor light penetration in photochemical reactions. | Uniform irradiation leads to higher efficiency and faster reactions. almerja.net |

| Scalability | Complex and requires reactor redesign. | Linear scalability by extending run time or numbering-up. bohrium.com |

| Process Integration | Multi-step processes require isolation of intermediates. | Allows for "telescoped" reactions, integrating synthesis and purification. almerja.net |

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of chemical processes. Future research will leverage in silico methods to design novel derivatives of this compound with specific, tailored reactivity profiles.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be used to predict the electronic structure and energies of molecules and transition states. For benzylic bromination, this means researchers can calculate the C-H bond dissociation energy (BDE) at the benzylic position. rsc.org The BDE is a critical indicator of reactivity in a radical hydrogen abstraction step; a lower BDE implies a faster reaction. By computationally screening various substituents on the aromatic ring, it is possible to predict which derivatives will be most reactive towards bromination. DFT can also be used to model the stability of the resulting benzyl radical, which is stabilized by resonance. scientificupdate.com The extent of this stabilization, influenced by the electronic effects of other substituents, directly correlates with the reaction rate. scientificupdate.com

Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to predicting reactivity. By building a dataset of known substituted toluenes and their experimentally determined reaction rates, a mathematical model can be developed that correlates structural or quantum chemical descriptors (e.g., calculated dipole moment, orbital energies, atomic charges) with reactivity. wikipedia.org This model can then be used to predict the bromination rates of new, unsynthesized derivatives of this compound, allowing for the rapid identification of candidates with desired properties.

The Hammett equation provides a more classical, yet still powerful, method for predicting how substituents will affect reaction rates. This linear free-energy relationship correlates the rate of a reaction to the electronic properties (donating or withdrawing) of substituents on the aromatic ring, quantified by the substituent constant (σ). mychemblog.combohrium.com For the radical bromination of substituted toluenes, a negative reaction constant (ρ) value indicates that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state of the hydrogen abstraction step. almerja.net By applying Hammett analysis, researchers can predict how adding or modifying functional groups on the benzene (B151609) ring will modulate the reactivity of the benzylic methyl group, enabling the design of derivatives that react faster or more selectively.

Mechanistic Studies of Unprecedented Reaction Pathways

While the free-radical chain mechanism of the Wohl-Ziegler reaction is well-established, future research will continue to probe its nuances and explore entirely new mechanistic paradigms for the synthesis and functionalization of this compound.

The classical mechanism involves three key stages:

Initiation : A radical initiator or light generates a small number of bromine radicals (Br•) from molecular bromine (Br₂). mychemblog.com

Propagation : The bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ to form the benzyl bromide product and another bromine radical, continuing the chain. mychemblog.commasterorganicchemistry.com

Termination : Two radicals combine to end the chain reaction.

A crucial aspect of this mechanism is the role of NBS, which reacts with the HBr byproduct to maintain a low and steady concentration of Br₂, favoring the radical substitution pathway over competing ionic reactions. wikipedia.org

Future mechanistic studies, aided by advanced spectroscopic techniques (like in situ LED-NMR) and computational modeling, will aim to refine this picture. dntb.gov.ua For example, DFT calculations can map the entire potential energy surface of the reaction, providing detailed structures and energies for all transition states and intermediates. researchgate.net This allows for a quantitative understanding of the factors controlling reaction rates and selectivity.

Beyond the classical pathway, research is uncovering novel mechanisms. For instance, some catalytic systems may not follow a simple radical chain. Photocatalytic reactions can proceed through single-electron transfer (SET) pathways, where the excited catalyst directly oxidizes or reduces the substrate or brominating agent to generate radical ions. rsc.org Furthermore, unusual reaction pathways have been discovered for benzyl bromides themselves. For example, Lewis acid-catalyzed homologation reactions with diazo compounds can occur via a formal insertion into the C(sp²)-C(sp³) bond. Computational analysis of this reaction points not to a radical mechanism, but to a pathway involving a stabilized benzylic carbocation that rearranges through a phenonium ion intermediate. nih.gov Investigating whether such non-radical, cationic pathways can be harnessed for the synthesis or derivatization of this compound presents an exciting frontier.

Q & A

Basic: What synthetic methodologies are effective for introducing the bromomethyl group in aromatic ethers like 4-(Bromomethyl)-1-methoxy-2-methylbenzene?

Answer:

The bromomethyl group can be introduced via bromination of a methyl substituent using reagents such as N-bromosuccinimide (NBS) under radical or photochemical conditions. For example, in related compounds like 3-bromo-4-methoxyphenyl acetate, NBS in acetonitrile selectively substitutes hydrogen at the ortho position relative to the methoxy group . Post-synthesis, purification often involves column chromatography or recrystallization. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR to track the disappearance of starting material and emergence of the brominated product.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- and NMR : To confirm substituent positions and integration ratios (e.g., methoxy protons at ~3.8 ppm, bromomethyl protons as a singlet near 4.4 ppm).

- X-ray crystallography : For absolute structural determination. Programs like SHELXL refine crystallographic data to resolve bond lengths and angles, as demonstrated in studies of analogous brominated aromatics .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How does the dihedral angle between substituents influence reactivity in nucleophilic substitution reactions?

Answer:

The spatial arrangement of substituents, such as the dihedral angle between the bromomethyl and methoxy groups, affects steric hindrance and electronic effects. For instance, a smaller angle (e.g., 14.9° between nitro and benzene rings in a related compound) may enhance conjugation, stabilizing transition states in reactions . Computational modeling (DFT or MD simulations) can predict how steric constraints influence reaction pathways. Experimental validation involves comparing reaction rates of isomers with differing dihedral angles.

Advanced: How can discrepancies in reported crystallographic data (e.g., bond lengths or angles) be resolved?

Answer:

Contradictions may arise from differences in crystallization conditions (solvent, temperature) or refinement methods. To resolve these:

- Cross-validate datasets : Compare results from multiple crystallographic software (e.g., SHELXL vs. OLEX2) .

- Analyze thermal parameters : High displacement parameters () may indicate disordered structures.

- Leverage complementary techniques : Pair X-ray data with neutron diffraction or electron microscopy for ambiguous cases.

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Toxicity assessment : Conduct in vitro cytotoxicity assays (e.g., MTT) to evaluate acute toxicity, as toxicological data for this compound may be limited .

Advanced: How can this compound serve as an intermediate in synthesizing bioactive molecules?

Answer:

The bromomethyl group is a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For example:

- Medicinal chemistry : Couple with heterocycles to create σ-receptor ligands or enzyme inhibitors .

- Materials science : Functionalize polymers via radical-initiated grafting.

- Fluorescent probes : Attach fluorophores via alkylation, as seen in styryl-based DNA probes . Optimize reaction conditions (e.g., Pd catalysts, solvent polarity) to control regioselectivity.

Advanced: What computational tools predict the regioselectivity of electrophilic attacks on this compound?

Answer:

- DFT calculations : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. For example, the methoxy group directs electrophiles to the para position, while bromomethyl may deactivate adjacent positions.

- Molecular docking : Simulate interactions with enzymes or receptors to design targeted derivatives.

- Machine learning : Train models on existing reaction databases to predict yields or side products.

Basic: How can reaction purity be optimized during the synthesis of this compound?

Answer:

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- In-line monitoring : Employ techniques like FTIR or HPLC to detect impurities early.

- Protection/deprotection strategies : Temporarily mask reactive groups (e.g., acetylation of hydroxyl groups) to prevent side reactions, as shown in multi-step syntheses of brominated aromatics .

Advanced: What strategies mitigate competing pathways in nucleophilic substitutions involving the bromomethyl group?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in mechanisms.

- Leaving group optimization : Replace bromide with better leaving groups (e.g., tosylates) if reactivity is low.

- Temperature control : Lower temperatures reduce elimination byproducts (e.g., alkene formation via ).

Advanced: How is this compound utilized in the development of advanced materials?

Answer:

- Polymer cross-linking : The bromomethyl group participates in radical-mediated cross-linking to enhance thermal stability in polymers.

- Liquid crystals : Incorporate into mesogens to modulate phase transitions via steric effects.

- Metal-organic frameworks (MOFs) : Serve as a linker precursor for bromine-metal coordination, as seen in analogous brominated ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.